1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate
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Overview
Description
Deamido-Nicotinamide Adenine Dinucleotide (Deamido-NAD+) is a precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme in cellular metabolism. Deamido-NAD+ is involved in various biochemical processes, including redox reactions, DNA repair, and protein modification. It is a dinucleotide composed of two nucleotides joined by their phosphate groups, with one nucleotide containing an adenine base and the other containing a nicotinamide base .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deamido-NAD+ can be synthesized enzymatically using NAD+ synthetase. The enzyme catalyzes the formation of NAD+ from Deamido-NAD+, adenosine triphosphate (ATP), and ammonia (NH3). The reaction conditions typically involve a pH of 8.5 and a temperature of 37°C. The reaction can be monitored spectrophotometrically by measuring the absorbance at 340 nm .
Industrial Production Methods: Industrial production of Deamido-NAD+ involves the use of recombinant NAD+ synthetase enzymes derived from bacteria such as Geobacillus stearothermophilus. The enzyme is produced in large quantities through fermentation processes, followed by purification and lyophilization to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Deamido-NAD+ primarily undergoes amidation reactions to form NAD+. This process involves the addition of an amide group to the molecule. The reaction is catalyzed by NAD+ synthetase and requires ATP and ammonia as substrates .
Common Reagents and Conditions:
Reagents: ATP, ammonia, NAD+ synthetase enzyme.
Conditions: pH 8.5, temperature 37°C, presence of magnesium ions (Mg2+) and potassium ions (K+).
Major Products: The major product of the reaction is NAD+, along with adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi) as by-products .
Scientific Research Applications
Deamido-NAD+ has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a substrate in enzymatic assays to study the activity of NAD+ synthetase and other related enzymes.
Biology: Plays a crucial role in the study of cellular metabolism and energy production. It is also used in research on DNA repair mechanisms and protein modification processes.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and age-related diseases.
Mechanism of Action
Deamido-NAD+ exerts its effects through its conversion to NAD+ by NAD+ synthetase. The enzyme catalyzes a two-step reaction:
Adenylation: Deamido-NAD+ is activated by ATP to form NAD-adenylate.
Amidation: An ammonia molecule attacks the NAD-adenylate intermediate, resulting in the formation of NAD+.
The molecular targets of Deamido-NAD+ include various enzymes involved in NAD+ biosynthesis and metabolism. The pathways involved are critical for maintaining cellular energy balance and redox homeostasis .
Comparison with Similar Compounds
Nicotinamide Mononucleotide (NMN): A nucleotide derived from nicotinamide and ribose-5-phosphate, involved in NAD+ biosynthesis.
Nicotinic Acid Mononucleotide (NaMN): A nucleotide derived from nicotinic acid and ribose-5-phosphate, also involved in NAD+ biosynthesis
Deamido-NAD+ stands out due to its specific role in the final step of NAD+ synthesis, catalyzed by NAD+ synthetase, which is essential for various cellular processes.
Properties
CAS No. |
6450-77-7 |
---|---|
Molecular Formula |
C21H27N6O15P2+ |
Molecular Weight |
665.4 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |
InChI Key |
SENPVEZBRZQVST-HISDBWNOSA-O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)[O-] |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |
physical_description |
Solid |
Synonyms |
Adenosine 5’-(trihydrogen diphosphate), P’→5’-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt; 3-Carboxy-1-β-D-ribofuranosylpyridinium hydroxide, 5’-ester with adenosine 5’-pyrophosphate, inner salt; Pyridinium, 3-carboxy-1-β-D-ribofur |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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